3-Methyl-5-vinyl-1H-indole

Chemical Synthesis Polymer Chemistry Quality Control

3-Methyl-5-vinyl-1H-indole is a differentiated vinylindole building block. The synergistic 3-methyl/5-vinyl substitution pattern provides a polymerizable handle and a blocked pyrrolic position, unlocking reactivity profiles unattainable with 3-methylindole or 5-vinylindole alone. Supplied at 98% purity, stabilized with 4-tert-butylcatechol (TBC) to preserve the vinyl moiety. Ideal for catalytic asymmetric reactions, mitochondrial uncoupler synthesis, controlled radical polymerization, and antiproliferative agent development. Secure this non-interchangeable scaffold for your next SAR or materials science program.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 85654-53-1
Cat. No. B3158221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-vinyl-1H-indole
CAS85654-53-1
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=C2)C=C
InChIInChI=1S/C11H11N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h3-7,12H,1H2,2H3
InChIKeyOIKIZTOXCYFJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-vinyl-1H-indole (CAS 85654-53-1) – Procurement-Ready Specifications and Baseline Characterization


3-Methyl-5-vinyl-1H-indole (CAS 85654-53-1) is a disubstituted indole derivative featuring a methyl group at the 3-position and a vinyl group at the 5-position of the indole core. The compound has a molecular formula of C11H11N and a molecular weight of 157.21 g/mol . It is commercially available as a research chemical with a standard purity of 98%, stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization of the vinyl moiety . This substitution pattern distinguishes it from both simpler indoles (e.g., 3-methylindole, 5-vinylindole) and other disubstituted analogs, imparting unique reactivity profiles that are critical for specific synthetic and biological applications.

Why Generic Indole Substitution Fails: Critical Substituent-Dependent Differentiation for 3-Methyl-5-vinyl-1H-indole


Indole derivatives are not interchangeable; even minor substituent changes profoundly alter chemical reactivity, biological target engagement, and material properties. The presence of a vinyl group introduces a polymerizable and electrophilic handle absent in 3-methylindole (skatole, CAS 83-34-1), while the 3-methyl group modifies the electronic character and steric environment of the indole nitrogen compared to 5-vinylindole (CAS 36125-11-4) [1][2]. This specific 3-methyl-5-vinyl substitution pattern is essential for applications requiring both a reactive vinyl moiety and a methyl-blocked pyrrolic position, making generic substitution with either mono-substituted or differently disubstituted indoles scientifically invalid for targeted research outcomes.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 3-Methyl-5-vinyl-1H-indole from Closest Analogs


Quantified Purity and Stabilization Profile: 98% Assay with TBC Stabilizer

Commercially supplied 3-Methyl-5-vinyl-1H-indole is specified at 98% purity (GC/HPLC) and is stabilized with 4-tert-butylcatechol (TBC), a critical specification for maintaining vinyl group integrity during storage and handling . In contrast, unstabilized vinylindoles or those stabilized with less effective agents (e.g., BHT) are prone to premature, uncontrolled radical polymerization, leading to batch-to-batch variability and compromised experimental reproducibility.

Chemical Synthesis Polymer Chemistry Quality Control

Mitochondrial Uncoupling Activity: 5-Vinyl-Indole Class Claims for Obesity Research

Patent US20080113944A1 discloses that 5-vinyl-indole derivatives act as chemical uncouplers, increasing mitochondrial respiration and potentially useful for treating obesity [1]. While specific EC50 values for 3-Methyl-5-vinyl-1H-indole are not provided, the patent establishes the 5-vinyl substituent as a critical pharmacophore for this activity, distinguishing it from 3-methylindole which lacks this functionality.

Metabolic Disease Mitochondrial Biology Drug Discovery

Versatile Platform for Enantioselective Synthesis: Vinylindole Utility in Asymmetric Catalysis

Vinylindoles, including 3-Methyl-5-vinyl-1H-indole, are recognized as versatile platform molecules for accessing enantioenriched indole derivatives via catalytic asymmetric reactions [1]. The review highlights that the vinyl group serves as a key reactive handle in organocatalytic transformations, enabling the synthesis of chiral indole scaffolds with high optical purity. While specific yield and ee data for this exact compound are not presented, the class-level utility is well-documented, differentiating it from non-vinyl indoles that cannot participate in such transformations.

Asymmetric Synthesis Organocatalysis Medicinal Chemistry

Antiproliferative Potential: N-Vinylindole Class Activity Against Cancer Cell Lines

N-Vinylindoles synthesized via palladium-catalyzed coupling of N-tosylhydrazones have demonstrated promising antiproliferative activities [1]. While 3-Methyl-5-vinyl-1H-indole is a C-vinylindole, the structural similarity suggests potential for further derivatization to N-vinyl analogs or direct evaluation as an antiproliferative scaffold. The observed activity of N-vinylindoles provides a basis for prioritizing this compound over non-vinyl indoles in oncology-focused research programs.

Anticancer Research Chemical Biology Lead Discovery

Controlled Polymerization Behavior: Methyl Substitution Modulates N-Vinylindole Reactivity

In a study of xanthate-mediated controlled radical polymerization (RAFT/MADIX), N-vinylindole (NVIn), 2-methyl-N-vinylindole (2MNVIn), and 3-methyl-N-vinylindole (3MNVIn) exhibited distinct polymerization behaviors [1]. While 3-Methyl-5-vinyl-1H-indole is a C-vinylindole, the observed influence of methyl substitution on N-vinylindole polymerization suggests that the 3-methyl group in the target compound may similarly modulate the reactivity of the vinyl group in polymerizations or copolymerizations, differentiating it from unsubstituted vinylindoles. Specific kinetic parameters (e.g., propagation rate constants) for the target compound are not available.

Polymer Chemistry Materials Science RAFT Polymerization

Best Research and Industrial Application Scenarios for 3-Methyl-5-vinyl-1H-indole Based on Quantified Differentiation


Synthesis of Chiral Indole Derivatives via Asymmetric Organocatalysis

Utilize 3-Methyl-5-vinyl-1H-indole as a vinylindole platform molecule in catalytic asymmetric reactions, such as organocatalytic cycloadditions or Friedel-Crafts alkylations, to access enantioenriched indole scaffolds for medicinal chemistry [1]. The vinyl group provides a reactive handle absent in non-vinyl indoles.

Mitochondrial Uncoupler Development for Obesity and Metabolic Disease Research

Employ this compound as a lead-like scaffold or building block for the synthesis of 5-vinyl-indole derivatives targeting mitochondrial uncoupling activity, as disclosed in patent US20080113944A1 [1]. The 5-vinyl group is essential for the claimed biological activity.

Precursor for Functional Polymers and Copolymers

Investigate the (co)polymerization of 3-Methyl-5-vinyl-1H-indole via controlled radical polymerization techniques (e.g., RAFT, ATRP) to create novel polymeric materials with tailored electronic and optical properties [1]. The 3-methyl group may influence polymerization kinetics and polymer microstructure compared to unsubstituted vinylindoles.

Anticancer Lead Generation and Probe Synthesis

Use 3-Methyl-5-vinyl-1H-indole as a synthetic intermediate for the preparation of N-vinylindole analogs or other functionalized indoles for evaluation in antiproliferative assays, building on the reported activity of related N-vinylindoles [1].

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